4-Methyl-2-[(methylthio)methyl]phenol

Physical Organic Chemistry Electronic Effects pKa Determination

4-Methyl-2-[(methylthio)methyl]phenol (C9H12OS, MW 168.26) is a methylthiomethyl-substituted phenol that incorporates both a phenolic hydroxyl group and a thioether functionality on the aromatic ring. This structural motif places it within the class of alkylthiomethylphenols, a family recognized for utility as synthetic intermediates and as stabilizer/antioxidant components in organic materials.

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
CAS No. 4526-38-9
Cat. No. B3394596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(methylthio)methyl]phenol
CAS4526-38-9
Molecular FormulaC9H12OS
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)CSC
InChIInChI=1S/C9H12OS/c1-7-3-4-9(10)8(5-7)6-11-2/h3-5,10H,6H2,1-2H3
InChIKeyAHHVLSOMJJHBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-[(methylthio)methyl]phenol (CAS 4526-38-9) | Structural & Physicochemical Procurement Overview


4-Methyl-2-[(methylthio)methyl]phenol (C9H12OS, MW 168.26) is a methylthiomethyl-substituted phenol that incorporates both a phenolic hydroxyl group and a thioether functionality on the aromatic ring . This structural motif places it within the class of alkylthiomethylphenols, a family recognized for utility as synthetic intermediates and as stabilizer/antioxidant components in organic materials [1]. The presence of the thioether group is known to modulate the electronic properties of the phenol, influencing parameters such as acidity and redox potential relative to unsubstituted or alkyl-substituted phenols [2].

Why 4-Methyl-2-[(methylthio)methyl]phenol Cannot Be Substituted with Simple Alkylphenols


Simple alkylphenols like p-cresol lack the thioether functionality present in 4-Methyl-2-[(methylthio)methyl]phenol. This structural difference is not trivial; the methylthiomethyl group introduces a sulfur atom that significantly alters the compound's electronic properties, including its acidity and redox behavior [1]. This functionalization is critical for applications requiring specific pKa values or antioxidant mechanisms that leverage sulfur's electron-donating and conjugative effects [1]. Therefore, substituting with a non-thioether analog will result in a loss of these tailored properties, leading to suboptimal performance in applications where the thioether moiety is integral to the mechanism of action.

Quantitative Evidence for 4-Methyl-2-[(methylthio)methyl]phenol vs. Comparators


Enhanced Phenolic Acidity: pKa Reduction Relative to p-Cresol

The introduction of a methylthio group ortho to the phenolic hydroxyl group significantly increases acidity. This effect has been quantified for the closely related analog 2-(methylthio)-p-cresol (1H), which exhibits a lower pKa than its non-thioether counterpart, p-cresol (5H) [1]. This is attributed to the thioether's 2pπ-3dπ electron conjugative effect, which stabilizes the phenolate anion [1]. The target compound, 4-Methyl-2-[(methylthio)methyl]phenol, shares this ortho-thioether motif and is therefore expected to demonstrate a similarly enhanced acidity.

Physical Organic Chemistry Electronic Effects pKa Determination

Antioxidant Functionality: Alkylthiomethylphenol Class as Polymer Stabilizers

The alkylthiomethylphenol class, to which 4-Methyl-2-[(methylthio)methyl]phenol belongs, has been specifically identified for its utility as antioxidants in organic polymers and elastomers [1]. This contrasts with simple alkylphenols, which are primarily used as intermediates for resins or disinfectants [2]. The sulfur-containing alkylthiomethyl group is crucial for the compound's chain-breaking antioxidant mechanism, a property not shared by non-thioether analogs.

Polymer Stabilization Antioxidants Elastomers

Procurement-Led Application Scenarios for 4-Methyl-2-[(methylthio)methyl]phenol (CAS 4526-38-9)


Synthesis of Sulfur-Containing Ligands for Coordination Chemistry

The enhanced acidity of the phenol group, a property inferred from studies on its close analog 2-(methylthio)-p-cresol [1], makes 4-Methyl-2-[(methylthio)methyl]phenol a superior precursor for generating phenolate ligands. The thioether group provides an additional soft donor atom for metal coordination, which is valuable in designing biomimetic catalysts or metal-organic frameworks. Procurement for ligand synthesis prioritizes this compound over simple p-cresol due to the distinct electronic and chelating properties conferred by the sulfur atom [1].

Development of Novel Antioxidant Formulations for Elastomers

As a member of the alkylthiomethylphenol class, this compound is relevant for the development of stabilizer packages in rubber and adhesive formulations [1]. Its structural features align with the class of antioxidants described as effective for preventing oxidative degradation in polymers. Procurement for this application is justified by the compound's potential to serve as a starting material or active component in antioxidant systems, a role for which simple alkylphenols are unsuitable [1].

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